1-Phenyl-1H-2-benzopyran
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Overview
Description
1-Phenyl-1H-isochromene is an organic compound belonging to the class of isochromenes. Isochromenes are oxygen-containing heterocyclic compounds characterized by a fused benzene and pyran ring system. This compound has garnered interest due to its potential pharmacological activities, including antioxidant and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-isochromene can be synthesized through various methods. One common approach involves the cyclization of acetylenic arenecarboxaldehydes. For instance, the reaction of 2-phenylacetylene with benzaldehyde under acidic conditions can yield 1-phenyl-1H-isochromene . Another method involves the use of ketoprofen as a starting material, which undergoes cyclization to form the desired compound .
Industrial Production Methods: Industrial production of 1-phenyl-1H-isochromene typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-isochromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be employed under acidic conditions
Major Products:
- Oxidation can yield phenylisochromenone derivatives.
- Reduction can produce dihydroisochromenes.
- Substitution reactions can result in various substituted phenylisochromenes .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant antioxidant and anti-inflammatory activities, making it a candidate for further biological studies
Medicine: Due to its pharmacological properties, it is being explored for potential therapeutic applications, including anti-cancer and anti-microbial treatments
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-phenyl-1H-isochromene exerts its effects involves interactions with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress by donating electrons or hydrogen atoms.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation
Comparison with Similar Compounds
3-Phenyl-1H-isochromen-1-one: This compound shares a similar structure but has a ketone group at the 1-position, enhancing its antioxidant and anti-platelet activities.
Isochromen-1-thione: This sulfur-containing analogue exhibits moderate antioxidant activity compared to 1-phenyl-1H-isochromene.
Uniqueness: 1-Phenyl-1H-isochromene stands out due to its balanced pharmacological profile, combining both antioxidant and anti-inflammatory properties. Its structural versatility allows for various chemical modifications, making it a valuable compound for further research and development .
Properties
CAS No. |
130089-40-6 |
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Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-phenyl-1H-isochromene |
InChI |
InChI=1S/C15H12O/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11,15H |
InChI Key |
YSGUYPWSRXPJHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C=CO2 |
Origin of Product |
United States |
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